molecular formula C19H17N3O2S B276119 5-(3-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-(3-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B276119
M. Wt: 351.4 g/mol
InChI Key: FMIMIOCPZJSNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyridothienopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core with various substituents, including methoxyphenyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminothieno[2,3-b]pyridine-2-carboxylate with appropriate aldehydes and other reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-toluenesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents and structural configuration. The presence of methoxyphenyl and trimethyl groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C19H17N3O2S/c1-10-8-11(2)20-18-15(10)16-17(25-18)19(23)22(12(3)21-16)13-6-5-7-14(9-13)24-4/h5-9H,1-4H3

InChI Key

FMIMIOCPZJSNEL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)C4=CC(=CC=C4)OC)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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